![molecular formula C29H23IN2Se B15137670 2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide is a complex organic compound that combines the structural features of carbazole and benzoselenazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide typically involves multiple steps:
Formation of 9-benzylcarbazole: This can be achieved by reacting carbazole with benzyl chloride in the presence of a base such as potassium carbonate.
Synthesis of 3-methyl-1,3-benzoselenazole: This involves the reaction of o-phenylenediamine with selenium dioxide and methyl iodide.
Coupling Reaction: The final step involves the coupling of 9-benzylcarbazole with 3-methyl-1,3-benzoselenazole through a vinyl linkage, typically using a palladium-catalyzed Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the benzoselenazole ring, potentially leading to the formation of selenol derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Selenol derivatives.
Substitution: Halogenated or alkylated derivatives of the parent compound.
Aplicaciones Científicas De Investigación
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in cancer and neurological disorders.
Materials Science: The compound can be used to develop new materials with specific optical and electronic properties, useful in sensors and other advanced technologies.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets:
Electronic Properties: The conjugated system of the compound allows it to participate in electron transfer processes, which is crucial for its role in organic electronics.
Biological Interactions: In medicinal chemistry, the compound can interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
9-Benzylcarbazole: Shares the carbazole moiety but lacks the benzoselenazole component.
3-Methyl-1,3-benzoselenazole: Contains the benzoselenazole ring but not the carbazole moiety.
Carbazole-quinone Derivatives: Result from the oxidation of carbazole and share some electronic properties.
Uniqueness
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide is unique due to the combination of carbazole and benzoselenazole structures, which imparts distinct electronic and biological properties not found in the individual components .
Propiedades
Fórmula molecular |
C29H23IN2Se |
|---|---|
Peso molecular |
605.4 g/mol |
Nombre IUPAC |
2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide |
InChI |
InChI=1S/C29H23N2Se.HI/c1-30-27-13-7-8-14-28(27)32-29(30)18-16-21-15-17-26-24(19-21)23-11-5-6-12-25(23)31(26)20-22-9-3-2-4-10-22;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZCRNLZLTEBHQQD-UHFFFAOYSA-M |
SMILES isomérico |
C[N+]1=C([Se]C2=CC=CC=C21)/C=C/C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC6=CC=CC=C6.[I-] |
SMILES canónico |
C[N+]1=C([Se]C2=CC=CC=C21)C=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC6=CC=CC=C6.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


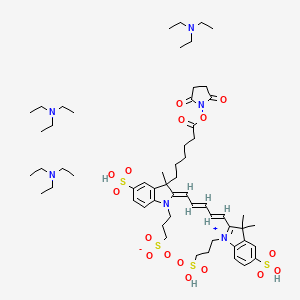




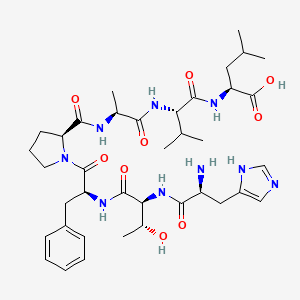
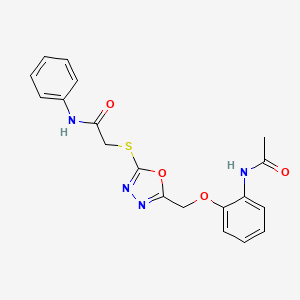
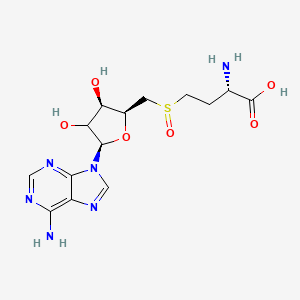
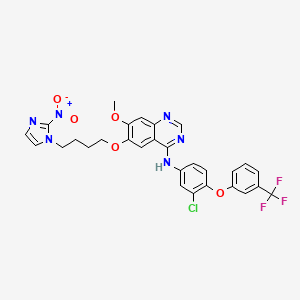
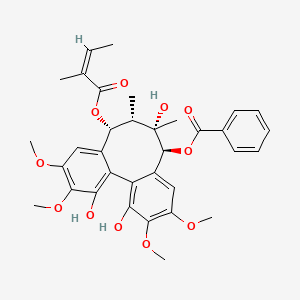
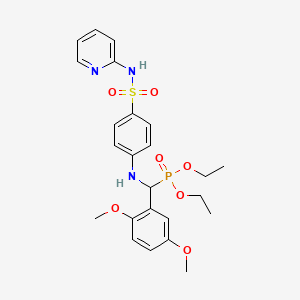
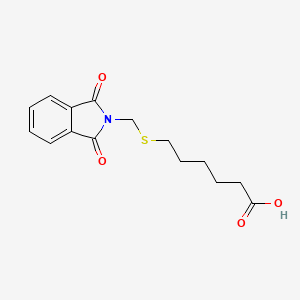
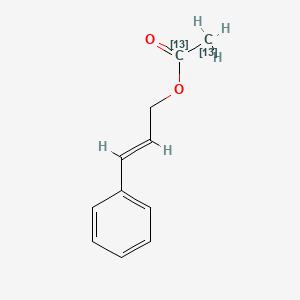
![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)
